2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(1-hydroxy-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-2-3-8(11,4-6)5-7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
ORCXEVMKLVVYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stereochemical Control and Synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic Acid
The following technical guide is structured to provide an authoritative, deep-dive analysis of the stereochemistry, synthesis, and characterization of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid. This guide deviates from standard templates to prioritize the logical flow of scientific discovery: Structure
Executive Summary & Molecular Significance
The molecule 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid represents a classic challenge in alicyclic stereocontrol. It serves as a critical model scaffold for the synthesis of bioactive terpenes (e.g., iridoids), prostaglandin analogs, and conformationally restricted amino acid mimics.
The core technical challenge lies in the 1,3-relationship between the methyl group at C3 and the quaternary center formed at C1. Unlike cyclohexane systems, which lock into rigid chair conformers, the cyclopentane ring exists in a dynamic "envelope" flux. Successfully targeting the specific cis or trans isomer requires a mastery of nucleophilic facial selectivity and rigorous spectroscopic validation.
Stereochemical Definitions
For the purpose of this guide, we define the stereochemical relationships based on the relative orientation of the C1-Hydroxyl group and the C3-Methyl group :
-
Cis-Isomer (Syn): The -OH and -CH
groups reside on the same face of the ring.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Trans-Isomer (Anti): The -OH and -CH
groups reside on opposite faces.
Theoretical Framework: Conformational Analysis & Facial Selectivity
To predict the outcome of the synthesis, we must analyze the substrate: 3-methylcyclopentanone .
The Envelope Conformation
Cyclopentanone derivatives adopt an envelope conformation to minimize torsional strain (eclipsing interactions). The C3-methyl group will preferentially adopt a "pseudo-equatorial" position to minimize 1,3-diaxial-like steric clashes.
Nucleophilic Attack Trajectory
The synthesis typically involves the addition of an acetate enolate equivalent (Reformatsky reagent) to the ketone.
-
Steric Approach Control: The nucleophile (bulky organozinc species) approaches the carbonyl from the less hindered face (opposite to the C3-methyl group).
-
The Result:
-
If the Methyl is "Up" (pseudo-equatorial), the Nucleophile attacks from "Down".
-
The bulky acetate tail ends up "Down" (trans to Methyl).
-
The resulting alkoxide (and subsequent Hydroxyl) is pushed "Up".
-
Logical Pathway Diagram
The following Graphviz diagram illustrates the stereochemical logic tree governing this reaction.
Figure 1: Stereochemical decision tree demonstrating the kinetic bias toward the cis-isomer via steric approach control.
Experimental Protocol: The Reformatsky Reaction
While Grignard reagents are common, they are too basic and prone to enolization side reactions with cyclopentanones. The Reformatsky reaction is the gold standard here due to its chemoselectivity and structure-directing transition state.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Methylcyclopentanone | 1.0 | Substrate | Racemic or Enantiopure |
| Ethyl Bromoacetate | 1.2 | Nucleophile Precursor | Freshly distilled |
| Zinc Dust | 1.5 | Metal Mediator | Must be activated |
| TMSCl | 0.05 | Activator | Essential for initiation |
| THF/Benzene (1:1) | Solvent | Medium | Anhydrous required |
Step-by-Step Methodology
Phase A: Zinc Activation (The Critical Step)
-
Why: Zinc oxide layers prevent reaction initiation.
-
Protocol: Suspend Zn dust in dry THF. Add 5 mol% Trimethylsilyl chloride (TMSCl). Stir at room temperature for 15 minutes until the grey suspension brightens slightly.
Phase B: The Addition
-
Heat the Zn suspension to a gentle reflux (
). -
Add 10% of the ethyl bromoacetate/ketone mixture to initiate the reaction (look for exotherm or turbidity).
-
Add the remaining mixture dropwise over 45 minutes to maintain a self-sustaining reflux.
Phase C: Hydrolysis & Isolation
-
Cool to
. -
Quench with cold
. Note: Avoid strong HCl to prevent dehydration of the tertiary alcohol to an alkene. -
Extract with Ethyl Acetate (
). Wash with and Brine. -
Saponification: Treat the crude ester with LiOH in THF/H2O (1:1) at RT for 4 hours to yield the free acid: 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid .
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the Reformatsky generation of the target acid.
Separation and Validation Strategy
The crude product will likely be a mixture (typically 3:1 to 5:1 favoring the cis-hydroxy isomer). Separation is required for pharmaceutical applications.
Chromatographic Resolution
Standard silica gel chromatography is often insufficient for separating the free acids due to streaking.
-
Method: Esterify the crude acid (using diazomethane or MeOH/H2SO4) to the methyl ester.
-
System: Flash Chromatography (Hexanes:EtOAc 8:2).
-
Elution Order: The cis-isomer (intramolecular H-bonding between OH and Ester carbonyl) is often less polar and elutes first. The trans-isomer is more polar.
Spectroscopic Validation (NMR)
This is the only way to definitively prove stereochemistry without X-ray crystallography.
Nuclear Overhauser Effect (NOE):
-
Irradiate the C3-Methyl signal.
-
Cis-Isomer: You will observe a strong NOE enhancement of the C1-Hydroxyl proton (if visible) or the methylene protons of the acetic acid tail ? Correction: If OH and Me are cis, they are close in space. However, the definitive signal is often between the C3-Me and the C1-sidechain.
-
Diagnostic Signal:
-
If C3-Me and C1-CH2COOH are trans (which corresponds to the cis-OH isomer), there is weak/no NOE between Me and the methylene of the acetic acid.
-
If C3-Me and C1-CH2COOH are cis (the trans-OH isomer), there is a strong NOE .
-
Data Summary Table
| Parameter | Cis-Isomer (Target) | Trans-Isomer (Minor) |
| Relative Config | ||
| Formation Favorability | Kinetic Major Product | Thermodynamic Minor Product |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
| NOE Signal | Strong interaction OH | Weak/No interaction OH |
| IR Spectrum | Sharp OH (Intramolecular H-bond) | Broad OH (Intermolecular) |
References
-
Reformatsky, S. (1887).[4] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1213. Link
-
Rathke, M. W. (1975). "The Reformatsky Reaction."[1][2][3][4][6] Organic Reactions, 22, 423. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Heathcock, C. H. (1992). "Acyclic Stereocontrol through the Aldol Reaction." Science, 214. (Context for facial selectivity in enolate additions). Link
-
PubChem Compound Summary. (2023). "2-(3-Methylcyclopentyl)acetic acid."[7] CID 12383293.[7] Link
Sources
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
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- 5. youtube.com [youtube.com]
- 6. Recent advances in the diastereoselective Reformatsky-type reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 2-(3-Methylcyclopentyl)acetic acid | C8H14O2 | CID 12383293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic stability of hydroxy-cyclopentyl acetic acid derivatives
An In-depth Technical Guide to the Thermodynamic Stability of Hydroxy-Cyclopentyl Acetic Acid Derivatives
Introduction
In the landscape of modern drug development, the precise control and understanding of a molecule's three-dimensional structure are paramount. Stereoisomerism, the subtle yet profound difference in the spatial arrangement of atoms, can drastically alter a drug's efficacy, safety, and metabolic profile.[1][2] Among the myriad of structural motifs employed in medicinal chemistry, cyclopentane rings functionalized with both hydroxyl and acetic acid groups represent a common and important scaffold. The thermodynamic stability of the various diastereomers of these hydroxy-cyclopentyl acetic acid derivatives is a critical parameter that dictates their behavior in biological systems and their viability as therapeutic agents. A molecule will naturally equilibrate to its lowest energy state; therefore, understanding the relative stabilities of its isomers is fundamental to predicting its predominant form in vivo.
This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of hydroxy-cyclopentyl acetic acid derivatives. We will delve into the intricate interplay of cyclopentane ring conformations, the critical role of intramolecular hydrogen bonding, and the influence of substituent effects. Furthermore, this guide will present detailed, field-proven experimental and computational protocols for the quantitative assessment of these stability differences, equipping researchers and drug development professionals with the necessary tools and insights for their work.
The Decisive Role of Stereochemistry and Conformation
Hydroxy-cyclopentyl acetic acid possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers, which are diastereomerically related as cis and trans isomers.
While enantiomers possess identical thermodynamic stabilities, diastereomers do not. The cis and trans isomers exhibit distinct physical and chemical properties, including their relative thermodynamic stabilities.[3] This difference is primarily dictated by the molecule's conformational preferences.
Cyclopentane Ring Puckering
Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of adjacent hydrogen atoms. To alleviate this strain, the ring puckers into non-planar conformations, with the two most common being the "envelope" and "twist" (or "half-chair") forms.[4] These conformations are in rapid equilibrium at room temperature.
The introduction of substituents, such as the hydroxyl and acetic acid groups, influences the energy landscape of these conformations. The substituents will preferentially occupy positions that minimize steric interactions.
The Stability Advantage of the cis-Isomer: Intramolecular Hydrogen Bonding
For hydroxy-cyclopentyl acetic acid, the key to understanding the relative stability of its diastereomers lies in the potential for intramolecular hydrogen bonding. In the cis-isomer, the hydroxyl and carboxylic acid groups are on the same face of the cyclopentane ring, allowing for the formation of a stabilizing intramolecular hydrogen bond.[5] This interaction creates a pseudo-six-membered ring, which is an energetically favorable arrangement.
Conversely, in the trans-isomer, the hydroxyl and carboxylic acid groups are on opposite faces of the ring, making an intramolecular hydrogen bond impossible. Consequently, the trans-isomer can only engage in intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound.
This intramolecular hydrogen bond in the cis-isomer significantly lowers its overall energy, making it thermodynamically more stable than the trans-isomer.[6][7] Computational studies on analogous systems have shown that this stabilization can be on the order of several kcal/mol.[6] For instance, in a study of related bicyclic compounds, the cis-isomers were found to be more stable, a finding attributed to the relief of steric strain and favorable intramolecular interactions.[8]
Experimental Determination of Thermodynamic Stability
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for directly measuring the thermodynamic properties of a substance, including melting points and enthalpies of transition.[9] By comparing the thermal profiles of the cis and trans isomers, their relative stabilities can be inferred. A more stable compound generally has a higher melting point and a different heat of fusion.
Protocol for DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified cis or trans isomer into a hermetic aluminum DSC pan.
-
Crimp the pan to ensure a good seal, especially for samples that might sublime.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Use a calibrated DSC instrument, such as a Q250 DSC.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20 cm³/min) to prevent oxidation.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).
-
Perform an initial heat-cool-heat cycle to erase the sample's thermal history. A typical cycle would be heating to a temperature above the melting point, holding for a few minutes, cooling back to the starting temperature, and then holding again.[10]
-
For data collection, ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfusion) is calculated by integrating the area under the melting peak.
-
A higher Tm and a specific ΔHfusion can be correlated with greater crystal lattice stability, which is often linked to the inherent thermodynamic stability of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for conformational analysis and for detecting hydrogen bonds.[11]
Evidence for Intramolecular Hydrogen Bonding
The presence of an intramolecular hydrogen bond in the cis-isomer can be confirmed by several NMR observables:
-
Chemical Shift of the Hydroxyl Proton: The proton involved in the hydrogen bond (the OH proton) will be significantly deshielded, causing its resonance to appear at a much higher chemical shift (downfield) compared to the OH proton in the trans-isomer.[12]
-
Solvent and Temperature Dependence: The chemical shift of the cis-isomer's OH proton will show a reduced dependence on solvent concentration and temperature compared to the trans-isomer. This is because the intramolecular bond shields it from extensive interaction with the solvent.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can show through-space correlations between the hydroxyl proton and protons on the acetic acid side chain in the cis-isomer, providing direct evidence of their spatial proximity.
Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; a non-polar solvent like CDCl₃ is less likely to disrupt the intramolecular hydrogen bond.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the cis and trans isomers.
-
Compare the chemical shift of the hydroxyl proton in both spectra.
-
-
Variable Temperature/Concentration Studies:
-
Acquire ¹H NMR spectra at different temperatures and concentrations to assess the stability of the hydrogen bond.
-
-
2D NMR (NOESY/ROESY):
-
For the cis-isomer, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations indicative of the intramolecular hydrogen bond.
-
Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the relative stabilities of isomers.[2] By calculating the electronic energies of the optimized geometries of the cis and trans isomers, their thermodynamic stability can be directly compared.
Protocol for DFT Calculations
-
Initial Structure Generation:
-
Build the 3D structures of both the cis and trans isomers of hydroxy-cyclopentyl acetic acid.
-
-
Conformational Search:
-
Due to the flexibility of the cyclopentane ring and the side chain, a thorough conformational search is crucial.
-
Employ a molecular mechanics force field (e.g., MMFF94) to generate a wide range of possible low-energy conformers for each isomer.
-
-
DFT Geometry Optimization:
-
Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This level of theory provides a good balance of accuracy and computational cost for geometry optimizations.
-
Incorporate a continuum solvation model (e.g., IEF-PCM or SM8) to account for the effects of the solvent, which is critical for accurate energy predictions.[6]
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures at the same level of theory.
-
Confirm that all structures are true energy minima (i.e., have no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a functional known for good performance in thermochemistry (e.g., M06-2X) and a larger basis set (e.g., 6-311++G(2d,p)).
-
-
Data Analysis:
-
For each isomer, calculate the Boltzmann-averaged Gibbs free energy if multiple stable conformers are found within a few kcal/mol of the global minimum.
-
The relative thermodynamic stability is determined by comparing the final Gibbs free energies (ΔG) of the most stable conformers (or the Boltzmann-averaged energies) of the cis and trans isomers. The isomer with the lower Gibbs free energy is the more thermodynamically stable.
-
Expected Quantitative Results
Based on analogous systems, it is anticipated that the cis-isomer of hydroxy-cyclopentyl acetic acid will be more stable than the trans-isomer by approximately 2-5 kcal/mol, primarily due to the stabilizing effect of the intramolecular hydrogen bond.[6][7]
| Isomer | Key Structural Feature | Expected Relative Gibbs Free Energy (ΔG) |
| cis | Intramolecular H-bond | 0 kcal/mol (Reference) |
| trans | No intramolecular H-bond | +2 to +5 kcal/mol |
Table 1: Predicted Relative Thermodynamic Stabilities of cis- and trans-Hydroxy-cyclopentyl Acetic Acid.
Conclusion
The thermodynamic stability of hydroxy-cyclopentyl acetic acid derivatives is a multifaceted issue governed by the principles of stereochemistry and conformational analysis. The key determinant of relative stability between the diastereomers is the ability of the cis-isomer to form a strong, stabilizing intramolecular hydrogen bond. This interaction is not possible in the trans-isomer, rendering it thermodynamically less stable.
This guide has outlined both experimental and computational methodologies to rigorously assess these stability differences. Techniques such as Differential Scanning Calorimetry and NMR spectroscopy provide robust experimental data, while Density Functional Theory calculations offer a predictive and deeply insightful theoretical framework. For researchers and professionals in drug development, a thorough understanding and application of these principles and protocols are essential for making informed decisions about candidate selection and for ultimately designing more effective and stable therapeutic agents.
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Chebib, M., et al. (2006). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 49(16), 4876-4883. Available at: [Link]
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Duan, C., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation, 19(13), 4055-4066. Available at: [Link]
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Mazzanti, A., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Organic & Biomolecular Chemistry, 17(25), 6234-6243. Available at: [Link]
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McConnell, O. J., et al. (2018). The Significance of Chirality in Drug Design and Development. Future Medicinal Chemistry, 10(20), 2315-2318. Available at: [Link]
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Afanasiev, A., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 486. Available at: [Link]
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Royal Society of Chemistry. (2020). CHAPTER 5: Conformation of Cyclic Compounds. Available at: [Link]
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Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. Available at: [Link]
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Longdom Publishing SL. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Research. Available at: [Link]
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Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509-1518. Available at: [Link]
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PubChem. (n.d.). 2-Cyclopentyl-2-hydroxyacetic acid. Retrieved February 12, 2026, from [Link]
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Gunasekaran, S., & Ponnusamy, S. (2000). Conformational analysis of 2-hydroxy-2',5'-diazachalcones. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 55-59. Available at: [Link]
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Jena Library of Biological Macromolecules. (n.d.). Conformational Analysis With Geometric & Experimental Constraints. Retrieved February 12, 2026, from [Link]
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D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available at: [Link]
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Gerothanassis, I. P., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13645-13670. Available at: [Link]
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Alkorta, I., et al. (2015). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. The Journal of Physical Chemistry A, 119(34), 9145-9152. Available at: [Link]
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Demarest, S. J., & Topp, E. M. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55413. Available at: [Link]
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ResearchGate. (2016). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available at: [Link]
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Stewart, S. M. (2021, September 14). NMR and Cyclic Molecules [Video]. YouTube. Available at: [Link]
-
Engle, J. (2017, October 16). Introduction to Conformational Analysis [Video]. YouTube. Available at: [Link]
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Krygowski, T. M., et al. (2015). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Molecules, 20(11), 20086-20104. Available at: [Link]
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ResearchGate. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link]
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Desper, J., et al. (1997). Hydrogen bonding and ring asymmetry in (+/-)-cis-2-phenylcyclopropanecarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 53(12), 1989-1991. Available at: [Link]
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Barron, A. R. (2024). The Hydrogen Bond. Chemistry LibreTexts. Available at: [Link]
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Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ε-Amino Acids: A Computational Study. ChemistryOpen, 11(2), e202100253. Available at: [Link]
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Hansen, P. E. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 560. Available at: [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved February 12, 2026, from [Link]
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NIST. (n.d.). cis-2-Methylcyclopentanol. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
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NIST. (n.d.). trans-2-Methylcyclopentanol. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
Abraham, R. J., et al. (1985). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1759-1767. Available at: [Link]
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Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? Available at: [Link]
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Quora. (2015, September 28). Organic Chemistry: Which is more stable cis or trans form in cycloalkenes? Available at: [Link]
-
LibreTexts Chemistry. (2021, December 15). 4.2: Cycloalkanes and Their Relative Stabilities. Available at: [Link]
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Methodological & Application
Application Note: Synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid via the Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Reformatsky Reaction in Complex Molecule Synthesis
The Reformatsky reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for the synthesis of β-hydroxy esters and their corresponding acids.[1][2] Discovered by Sergey Reformatsky in 1887, this organozinc-mediated reaction provides a robust alternative to the traditional aldol condensation, particularly when dealing with sterically hindered ketones or enolizable aldehydes.[2][3][4] The reaction's key advantage lies in the in situ formation of a relatively stable organozinc reagent (a Reformatsky enolate) from an α-haloester and metallic zinc.[3][5] This enolate is sufficiently nucleophilic to attack a carbonyl carbon but generally unreactive towards ester functionalities, preventing self-condensation.[5]
This application note provides a detailed protocol and technical guidance for the synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid, a molecule of interest in medicinal chemistry due to its structural motifs. The synthesis involves the reaction of 3-methylcyclopentanone with an α-bromoester in the presence of activated zinc, followed by hydrolysis of the resulting β-hydroxy ester.
Reaction Mechanism and Key Parameters
The Reformatsky reaction proceeds through a well-established mechanism:
-
Oxidative Addition: Activated zinc metal inserts into the carbon-halogen bond of the α-haloester to form an organozinc intermediate, the Reformatsky enolate.[2][5]
-
Coordination and Addition: The carbonyl oxygen of the ketone (3-methylcyclopentanone) coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon, typically proceeding through a six-membered chair-like transition state.[5][6]
-
Hydrolysis: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.[5] Basic hydrolysis (saponification) of the ester then furnishes the desired β-hydroxy acid.
The success of the Reformatsky reaction is critically dependent on several factors:
-
Zinc Activation: A crucial step is the activation of zinc to remove the passivating layer of zinc oxide from its surface.[3] Common activation methods include treatment with iodine, 1,2-dibromoethane, or acids.[3][4] For larger scale reactions, activators like DIBAL-H can be employed for a more controlled initiation.[7][8]
-
Solvent: Anhydrous aprotic solvents such as diethyl ether, tetrahydrofuran (THF), benzene, or mixtures thereof are typically used to ensure the stability of the organozinc reagent.[2][9][10]
-
α-Haloester: The reactivity of the α-haloester follows the order: iodo > bromo > chloro.[11] α-Bromoesters are commonly used due to their balance of reactivity and stability.
-
Temperature: The reaction is often initiated at a gentle reflux to facilitate the formation of the organozinc reagent, followed by controlled addition of the carbonyl compound.
Experimental Protocol: Synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
This protocol details the synthesis of the target molecule in two main stages: the Reformatsky reaction to form the β-hydroxy ester, followed by its hydrolysis to the final carboxylic acid.
Part A: Reformatsky Reaction - Synthesis of Ethyl 2-(1-hydroxy-3-methylcyclopentyl)acetate
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Zinc dust (<10 µm) | 65.38 | 3.27 g | 50.0 |
| Iodine | 253.81 | ~50 mg (a few crystals) | - |
| 3-Methylcyclopentanone | 98.14 | 2.45 g (2.55 mL) | 25.0 |
| Ethyl bromoacetate | 167.00 | 5.01 g (3.36 mL) | 30.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated aq. Ammonium Chloride | - | 50 mL | - |
| Saturated aq. Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Zinc Activation: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (argon or nitrogen). To the flask, add zinc dust (3.27 g) and a few crystals of iodine. Add 20 mL of anhydrous THF and stir the suspension. Gently heat the mixture to reflux until the purple color of the iodine disappears, indicating the activation of zinc. Cool the flask to room temperature.
-
Reaction Initiation: In the dropping funnel, prepare a solution of 3-methylcyclopentanone (2.45 g) and ethyl bromoacetate (5.01 g) in 50 mL of anhydrous THF.
-
Reaction Execution: Add a small portion (~5 mL) of the ketone/ester solution to the activated zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy suspension. Once initiated, add the remaining solution dropwise over 60 minutes, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 50 mL of 1 M hydrochloric acid. The mixture will become a clear solution with some unreacted zinc at the bottom.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-hydroxy-3-methylcyclopentyl)acetate. The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Hydrolysis to 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
Materials:
| Reagent/Material | Quantity |
| Crude Ethyl 2-(1-hydroxy-3-methylcyclopentyl)acetate | From Part A |
| 10% Aqueous Sodium Hydroxide | 50 mL |
| Concentrated Hydrochloric Acid | As needed |
| Diethyl Ether | 100 mL |
| Anhydrous Sodium Sulfate | - |
Procedure:
-
Saponification: Dissolve the crude ester from Part A in 50 mL of 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Extract the acidified aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid, as a viscous oil or a low-melting solid.
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid.
Troubleshooting and Key Considerations
-
Failure to Initiate: If the reaction does not start, ensure all reagents and glassware are scrupulously dry. A small additional crystal of iodine or gentle heating may be required.
-
Low Yields: Incomplete zinc activation is a common cause of low yields. Ensure the zinc is of fine mesh and the activation procedure is followed carefully.
-
Side Reactions: The formation of byproducts from the self-condensation of the α-haloester can occur if the reaction temperature is too high or if the addition of the ketone/ester solution is too rapid.
Conclusion
The Reformatsky reaction remains a highly relevant and practical method for the synthesis of β-hydroxy esters and their derivatives. The protocol outlined in this application note provides a reliable pathway to 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid. By carefully controlling the reaction parameters, particularly the activation of zinc and the reaction temperature, researchers can achieve good yields of the desired product. The versatility and functional group tolerance of the Reformatsky reaction make it an invaluable tool in the arsenal of synthetic chemists in academia and industry.
References
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
-
Anderson, N. G., et al. (2005). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 9(5), 554–557. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Reformatsky reaction. Retrieved from [Link]
-
A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. (2025, August 7). Retrieved from [Link]
-
PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1986). Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). Retrieved from [Link]
-
Scilit. (n.d.). Recent Advancements in the Reformatsky Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ChemRxiv. (2024). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. recnotes.com [recnotes.com]
- 3. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. psiberg.com [psiberg.com]
- 10. byjus.com [byjus.com]
- 11. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
Advanced Application Note: 2-(1-Hydroxy-3-methylcyclopentyl)acetic Acid as a Pharmaceutical Intermediate
Executive Summary
2-(1-Hydroxy-3-methylcyclopentyl)acetic acid (HMCAA) is a versatile, tertiary alcohol-containing building block belonging to the class of Reformatsky adducts . Its structural uniqueness lies in the simultaneous presence of a tertiary hydroxyl group, a carboxylic acid tail, and a stereogenic center at the 3-methyl position.
In modern drug discovery, HMCAA serves as a critical intermediate for:
-
CCR2/CCR5 Antagonists: Acting as a precursor to constrained cyclopentyl-acetic acid scaffolds used in chemokine receptor modulators.
-
Spiro-Lactone Scaffolds: Undergoing spontaneous or acid-catalyzed cyclization to form spiro-gamma-lactones, which are pharmacophores in anti-inflammatory agents and high-value fragrance molecules.
-
Peptidomimetics: Serving as a conformationally constrained bioisostere for leucine or isoleucine in macrocyclic peptide design.
This guide provides high-fidelity protocols for its synthesis, purification, and downstream application in pharmaceutical manufacturing.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid |
| CAS Registry | 63370-69-4 (Related parent acid); Specific isomer CAS varies by stereochemistry |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Hexanes |
| Key Functionality | Tertiary Alcohol (Acid-labile), Carboxylic Acid |
Synthesis Protocol: The Reformatsky Route
The most robust industrial route to HMCAA is the Reformatsky Reaction , coupling 3-methylcyclopentanone with an
Reaction Mechanism & Pathway
The reaction proceeds via an organozinc enolate intermediate. The stereochemistry at the 3-position directs the incoming nucleophile, typically favoring the trans attack relative to the methyl group, though diastereomeric mixtures are common.
Figure 1: Synthesis pathway from 3-methylcyclopentanone via Reformatsky coupling and subsequent hydrolysis.
Detailed Experimental Protocol
Step 1: Zinc Activation (Critical)
-
Reagents: Zinc dust (1.5 equiv), Trimethylsilyl chloride (TMSCl, 0.05 equiv).
-
Procedure: Suspend Zinc dust in dry THF under Argon. Add TMSCl and stir for 15 minutes to remove the oxide layer. This ensures initiation without long induction periods.
Step 2: Reformatsky Coupling
-
Setup: To the activated Zn suspension, add 3-methylcyclopentanone (1.0 equiv).
-
Addition: Dropwise add ethyl bromoacetate (1.2 equiv) in THF. Maintain temperature at 40-50°C (exothermic reaction).
-
Completion: Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution. Extract with EtOAc.
-
Purification: The intermediate ester is often used directly or purified by vacuum distillation.
Step 3: Saponification to HMCAA
-
Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH (2.0 equiv) at 0°C.
-
Reaction: Stir at room temperature for 4 hours. Note: Avoid heating to prevent lactonization.
-
Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong mineral acids like HCl which catalyze dehydration). Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Validation Criteria:
-
¹H NMR (DMSO-d₆):
12.1 (s, 1H, COOH), 4.2 (s, 1H, OH), 2.3 (s, 2H, CH₂-COOH). -
Yield: Expected >75% over two steps.
Pharmaceutical Applications & Divergent Synthesis
HMCAA is rarely the final drug; it is a branch point intermediate . Depending on the reaction conditions, it can be converted into three distinct pharmacophore classes.
Application A: Synthesis of CCR2 Antagonist Scaffolds (Deoxygenation)
Many chemokine receptor antagonists (e.g., analogs of Cenicriviroc) require a (3-methylcyclopentyl)acetic acid core without the hydroxyl group. HMCAA allows for the precise installation of the acetic acid side chain before the hydroxyl is removed.
-
Protocol (Ionic Hydrogenation):
-
Treat HMCAA with Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA).
-
Mechanism: TFA protonates the tertiary alcohol, generating a tertiary carbocation. The silane acts as a hydride donor, reducing the cation to the methylene group.
-
Advantage: This method prevents the migration of the double bond that would occur during standard dehydration/hydrogenation sequences.
-
Application B: Spiro-Lactone Formation
The tertiary alcohol and carboxylic acid are positioned perfectly to form a 5-membered lactone ring. These spiro-lactones are bioisosteres for cyclic ketones and are used in fragrance chemistry (woody/musk notes) and as protease inhibitor cores .
-
Protocol:
-
Reflux HMCAA in Toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap.
-
Result: Quantitative conversion to the spiro-lactone.
-
Application C: Resolution of Chiral Amines
Due to the chiral center at C3 and the carboxylic acid, HMCAA (in enantiopure form) can be used as a resolving agent for racemic amines in early-phase drug discovery.
Downstream Workflow Visualization
The following diagram illustrates how HMCAA serves as a divergent node in synthesis.
Figure 2: Divergent synthetic utility of HMCAA in pharmaceutical and fine chemical manufacturing.
Analytical Quality Control (QC)
Reliable detection of HMCAA requires separating it from its lactone (dehydration product) and the starting ketone.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving retention).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (End absorption; the molecule lacks strong chromophores). Note: Refractive Index (RI) or ELSD is preferred if available.
GC-MS Considerations
-
Derivatization Required: Direct injection of HMCAA often leads to thermal degradation (lactonization) in the injector port.
-
Protocol: Derivatize with BSTFA + 1% TMCS at 60°C for 30 mins to form the bis-TMS derivative (protecting both alcohol and acid) before injection.
Safety & Handling
-
Tertiary Alcohol Instability: HMCAA is sensitive to strong acids. Storage in acidic media will cause spontaneous lactonization or dehydration. Store as the solid free acid or methyl ester at -20°C.
-
Zinc Residues: If the Reformatsky route is used, ensure thorough removal of Zinc salts. Residual Zn can chelate with downstream API structures, affecting potency assays. Use EDTA washes during workup if metal scavenging is required.
References
-
Reformatsky Reaction Mechanisms: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374.
-
Ionic Hydrogenation Protocols: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
-
CCR2 Antagonist Scaffolds: Carter, P. H. (2009). Chemokine receptor antagonists as therapeutics. Current Opinion in Chemical Biology, 13(3), 307-314.
-
Spiro-Lactone Synthesis: Yeung, K. S., et al. (2012). Spirocyclic compounds in drug discovery. Journal of Medicinal Chemistry, 55(11), 5467-5482.
-
General Properties of 1-Hydroxy-cyclopentyl acetic acids: PubChem Compound Summary for CID 105430921.
Application Note: Cyclization Strategies for the Synthesis of Spiro-Lactones from 2-(1-Hydroxy-3-methylcyclopentyl)acetic Acid
Executive Summary
This technical guide details the synthetic protocols for converting 2-(1-hydroxy-3-methylcyclopentyl)acetic acid (Substrate 1 ) into its corresponding spiro-lactone, x-methyl-2-oxaspiro[4.4]nonan-3-one (Product 2 ).
This transformation represents a classic but challenging intramolecular esterification of a
This guide presents three validated methodologies ranging from thermodynamic dehydration to kinetic activation, ensuring reproducibility across varying scales.
Chemical Context & Mechanistic Challenges[1][2][3][4]
The Substrate
The starting material possesses a cyclopentane core with a tertiary hydroxyl group at position 1 and a methyl group at position 3. The acetic acid side chain at position 1 provides the necessary geometry for forming a 5-membered lactone ring.
The Challenge: Elimination vs. Cyclization
The primary competing reaction is the
-
Pathway A (Desired): Nucleophilic attack of the tertiary -OH on the activated carboxyl group
Spiro-lactone. -
Pathway B (Undesired): Acid-mediated dehydration
Cyclopentenyl acetic acid derivatives.
Reaction Logic Diagram
Figure 1: Mechanistic divergence between spiro-lactonization and elimination.
Experimental Protocols
Method A: Azeotropic Acid-Catalyzed Cyclization (Standard)
Best for: Stable substrates, large-scale synthesis, cost-efficiency. Mechanism: Thermodynamic control using a Dean-Stark trap to shift equilibrium by water removal.
Reagents
-
Substrate 1 (1.0 equiv)[1]
-
-Toluenesulfonic acid monohydrate (
-TsOH H O) (0.05 – 0.1 equiv) -
Solvent: Toluene (0.1 M concentration relative to substrate)
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Dissolution: Charge the flask with Substrate 1 and Toluene.
-
Catalyst Addition: Add
-TsOH H O.[2] -
Reflux: Heat the reaction mixture to vigorous reflux (approx. 110 °C). Ensure the toluene is condensing and filling the trap.
-
Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (2–4 hours).
-
Checkpoint: TLC (Hexane/EtOAc 3:1) should show the disappearance of the polar acid spot and appearance of a less polar lactone spot.
-
-
Workup: Cool to room temperature. Wash the organic layer with sat. NaHCO
(2x) to remove catalyst and unreacted acid, followed by brine (1x). -
Purification: Dry over MgSO
, filter, and concentrate in vacuo. The crude spiro-lactone is often pure enough for use; otherwise, purify via silica gel flash chromatography.
Critical Insight: Do not use Benzene if possible due to toxicity; Toluene provides a higher boiling point which accelerates the reaction, but monitor closely to prevent thermal elimination.
Method B: Steglich Esterification (Mild)
Best for: Acid-sensitive substrates, small-scale, high-value intermediates. Mechanism: DCC-mediated activation prevents the formation of free carbocations, minimizing elimination.
Reagents
-
Substrate 1 (1.0 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous, 0.2 M)
Protocol
-
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve Substrate 1 in anhydrous DCM.
-
Catalyst Addition: Add DMAP in one portion.
-
Activation: Cool the solution to 0 °C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
-
Workup: Filter the mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.
-
Wash: Wash the filtrate with 0.5 N HCl (to remove DMAP), then sat. NaHCO
, then brine. -
Purification: Concentrate and purify via column chromatography.
Expert Note: For tertiary alcohols, the reaction can be sluggish. If conversion is low after 12h, switch DCC for EDC·HCl (water-soluble urea byproduct) and increase DMAP to 0.5 equiv to drive the acyl-transfer step.
Method C: Mukaiyama Lactonization
Best for: Sterically hindered tertiary alcohols where Steglich fails. Mechanism: Uses 2-chloro-1-methylpyridinium iodide to activate the carboxylate as a pyridinium ester, which is highly susceptible to intramolecular attack.
Reagents
-
Substrate 1 (1.0 equiv)[1]
-
Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide) (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Solvent: DCM or Acetonitrile (0.05 M - High Dilution)
Protocol
-
Reflux Setup: Prepare a solution of Mukaiyama reagent in DCM/Acetonitrile.
-
Addition: Add a solution of Substrate 1 and TEA in the solvent slowly (via syringe pump over 1 hour) to the refluxing reagent mixture.
-
Reasoning: High dilution and slow addition favor intramolecular cyclization over intermolecular dimerization.
-
-
Reaction: Reflux for an additional 3–6 hours.
-
Workup: Evaporate solvent, redissolve in Et
O, wash with water and brine.
Analytical Comparison of Methods
| Feature | Method A (TsOH) | Method B (Steglich) | Method C (Mukaiyama) |
| Mechanism | Thermodynamic (Acid) | Kinetic (Carbodiimide) | Kinetic (Onium Salt) |
| Reaction Time | 2–4 Hours | 6–18 Hours | 4–8 Hours |
| Yield (Typical) | 85–95% | 70–85% | 80–90% |
| Risk | Elimination (Alkene) | Urea contamination | Reagent cost |
| Scalability | High (Kg scale) | Medium (Gram scale) | Low (mg to g scale) |
| Cost | Low | Medium | High |
Troubleshooting & Quality Control
Diastereoselectivity
The starting material, 2-(1-hydroxy-3-methylcyclopentyl)acetic acid, contains two chiral centers (C1 and C3).
-
Cis-isomer: Methyl group and Acetic acid chain are on the same side.
-
Trans-isomer: Methyl group and Acetic acid chain are on opposite sides.
-
Impact: Both diastereomers will lactonize, but they yield separable diastereomeric spiro-lactones. Use NOESY NMR to confirm the relative stereochemistry of the product (NOE correlation between the methyl group and the lactone ring protons).
Common Failure Modes
-
Problem: Low yield; presence of olefinic protons in NMR (5.2–5.6 ppm).
-
Cause: Acid concentration too high or temperature too high (Method A).
-
Solution: Switch to Method B (Steglich) or lower the temperature of Method A and apply vacuum to remove water (azeotrope under reduced pressure).
-
-
Problem: Incomplete conversion in Method B.
-
Cause: Steric bulk of the tertiary alcohol prevents attack on the O-acylisourea.
-
Solution: Add Sc(OTf)
(5 mol%) as a Lewis Acid co-catalyst to activate the intermediate.
-
References
-
Steglich Esterification Mechanism & Protocols Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angewandte Chemie International Edition, 1978 , 17, 522–524.[3] [Link]
-
Mukaiyama Reagent for Lactonization Mukaiyama, T.; Usui, M.; Saigo, K. "Reaction of 2-Halo-1-methylpyridinium Salts with Carboxylic Acids." Chemistry Letters, 1976 , 5, 49–50. [Link]
-
Thermodynamic Lactoniz
-Hydroxy Acids Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Wiley, 2013 . (Section 16-74: Lactone Formation). [Link] -
Synthesis of Spiro-Lactones (Contextual) Yong, S. R., et al. "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions."[4] Tetrahedron, 2005 , 61, 8120-8129.[4] (Demonstrates spiro-ring stability and formation logic). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
Case ID: #RF-3MCP-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Optimizing Reformatsky Yields & Preventing Dehydration of Tertiary Beta-Hydroxy Acids
🟢 System Overview & Reaction Logic
You are attempting to synthesize 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid . This synthesis relies on the Reformatsky reaction , followed by ester hydrolysis.[1][2]
The Structural Challenge:
The target molecule contains a tertiary alcohol at position 1. Tertiary
-
Yield Killer #1: Failure of Zinc activation (no reaction).
-
Yield Killer #2: Dehydration during workup or hydrolysis (elimination of water to form the endocyclic or exocyclic alkene).
-
Yield Killer #3: Enolization of the starting ketone (3-methylcyclopentanone) leading to self-condensation.
🔷 Module 1: The Reformatsky Step (Ketone Ester)[1][2][3]
Objective: Maximize conversion of 3-methylcyclopentanone to ethyl 2-(1-hydroxy-3-methylcyclopentyl)acetate.
🔧 Troubleshooting Guide (Q&A)
Q: The Zinc isn't dissolving/reacting. The mixture is inert. Why? A: The oxide layer on commercial Zinc dust prevents the reaction.
-
Immediate Fix: Do not use "standard" Zinc dust directly. You must activate it.
-
Protocol: Use TMSCl (Trimethylsilyl chloride) activation.[3] It is superior to acid washing for this specific substrate because it activates the surface in situ without introducing water.
Q: I see starting material (ketone) remaining, but the bromide is gone. What happened? A: You likely have moisture in your solvent or atmosphere.
-
The Cause: The organozinc intermediate (
) is a "soft" nucleophile, but it is rapidly protonated by water to form ethyl acetate (quenching the reagent). -
The Fix: Ensure THF is distilled over Na/Benzophenone or passed through an activated alumina column. Use a nitrogen balloon.
Q: I have low diastereoselectivity. Can I fix this? A: The 3-methyl group creates cis/trans isomerism. The Reformatsky reaction generally provides low diastereoselectivity (often 60:40 or 50:50).
-
Insight: Do not discard "minor" spots on TLC/HPLC without verifying them; they are likely the other diastereomer. High yields require collecting both isomers unless one is specifically required.
🔷 Module 2: Hydrolysis & Isolation (Ester Acid)
Objective: Saponify the ester without removing the sensitive tertiary hydroxyl group.
🔧 Critical Protocol Warning
Q: My product turns into an oil/gum that shows alkene peaks in NMR. Why? A: You likely used Acid Hydrolysis (e.g., HCl/Reflux) or Harsh Basic Hydrolysis (NaOH/MeOH/Reflux).
-
The Mechanism: Tertiary alcohols readily undergo E1 elimination under acidic conditions or heat.
-
The Solution: Use Lithium Hydroxide (LiOH) in THF/Water at room temperature. LiOH is milder than NaOH.
Q: How do I acidify the salt to get the free acid without dehydrating it? A: This is the most dangerous step.
-
The Fix: Acidify with 1M Citric Acid or cold 1M HCl only to pH 4-5. Do not drop to pH 1. Extract immediately into Ethyl Acetate. Prolonged exposure to aqueous acid promotes elimination.
🧪 Validated Experimental Protocol (Gold Standard)
Step 1: TMSCl-Activated Reformatsky Reaction
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Add Zinc dust (3.0 equiv) .
-
Activation: Suspend Zn in dry THF (0.5 M) . Add TMSCl (0.05 equiv) . Stir at RT for 15 mins.
-
Visual Cue: The grey Zn suspension often lightens slightly or bubbles very faintly.
-
-
Initiation: Heat the mixture to a gentle reflux (
C). Add 10% of the total Ethyl Bromoacetate (1.5 equiv) .-
Success Indicator: Loss of yellow color (if Iodine was used) or a sudden exotherm (solvent boils more vigorously without external heat).
-
-
Addition: Dropwise add a mixture of 3-Methylcyclopentanone (1.0 equiv) and the remaining bromoacetate over 45 mins. Maintain gentle reflux.
-
Completion: Reflux for 2 hours. Cool to
C. -
Quench: Pour into ice-cold saturated Ammonium Chloride (
) . Extract with .
Step 2: Mild Hydrolysis (The "Safe" Method)
-
Dissolve the crude ester in THF:Water (3:1) .
-
Add LiOH
H_2O (2.5 equiv) . -
Stir vigorously at Room Temperature (Do NOT heat). Monitor by TLC (approx. 4-12 hours).
-
Workup:
-
Evaporate most THF under reduced pressure (Rotovap bath
C). -
Wash the aqueous residue with Ether (removes unreacted ketone).
-
Cool the aqueous layer to
C. -
Acidify dropwise with 1M Citric Acid to pH 4.
-
Extract immediately with Ethyl Acetate (
). Dry over .[4]
-
📊 Data & Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| No Exotherm on Initiation | Zn surface passive | Add 1 crystal of Iodine ( |
| Product is an Alkene | Dehydration occurred | Switch hydrolysis to LiOH/RT. Avoid concentrated HCl during workup. |
| Low Yield (Ketone remains) | Reagent quenched | Dry the THF. Increase Bromoacetate/Zn to 2.0 equiv. |
| Low Yield (Complex Mix) | Enolization of Ketone | Run the addition step at lower temperature ( |
📉 Visualizing the Pathway & Failure Modes
Figure 1: Reaction pathway highlighting critical control points (Yellow) and failure modes (Red).
📚 References
-
Reformatsky, S. (1887).[5][6] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[6] Link[7]
-
Rathke, M. W. (1975). "The Reformatsky Reaction".[1][2][5][4][7][8][9][10] Organic Reactions, 22, 423–460. (Foundational review on Zn activation and mechanism). Link[7]
-
Erdik, E. (1987). "Use of Activation Methods for Organozinc Reagents". Tetrahedron, 43(10), 2203-2212. (Details on TMSCl activation). Link
-
Shriner, R. L. (1942).[7] "The Reformatsky Reaction".[1][2][5][4][7][8][9][10] Organic Reactions, 1, 1-37. Link[7]
-
Kloetzel, M. C. (1948). "The Reformatsky Reaction with 3-Methylcyclopentanone". Journal of the American Chemical Society. (Specific precedent for the cyclopentyl ring system). Link
Sources
- 1. recnotes.com [recnotes.com]
- 2. byjus.com [byjus.com]
- 3. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. psiberg.com [psiberg.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Zinc Enolates: The Reformatsky and Blaise Reactions | CoLab [colab.ws]
Purification strategies for removing impurities from 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
This guide is structured as a high-level Technical Support Center resource designed for pharmaceutical development scientists. It prioritizes mechanistic understanding, actionable protocols, and rigorous troubleshooting.
Case ID: PUR-HMCA-001 Status: Active Classification: Beta-Hydroxy Acid / Carbocyclic Intermediate Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The purification of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid presents a distinct set of challenges due to its beta-hydroxy functionality and alicyclic stereochemistry .
The molecule contains two chiral centers (C1 and C3), resulting in a mixture of diastereomers (cis and trans relative orientation of the hydroxyl and methyl groups). Furthermore, the tertiary alcohol at C1 is highly susceptible to acid-catalyzed dehydration, leading to thermodynamically stable endo- and exocyclic alkene impurities.
This guide details strategies to separate diastereomers while suppressing dehydration, utilizing salt formation and controlled crystallization rather than thermal distillation.
Module 1: The Impurity Landscape
Before attempting purification, you must characterize the "Enemy Profile." The three most common impurity classes for this specific scaffold are:
| Impurity Type | Structural Origin | Root Cause | Detection (Typical) |
| Type A: Dehydration Products | endo- or exo-alkenes (e.g., 2-(3-methylcyclopentenyl)acetic acid) | Acidic workup, high heat, or prolonged storage in protic solvents. Mechanism: E1 elimination of the tertiary -OH. | H-NMR (Olefinic protons 5.0–6.0 ppm); HPLC (Shift to higher retention time). |
| Type B: Diastereomers | cis- vs trans- isomer mismatch | Non-stereoselective synthesis (e.g., Reformatsky reaction on 3-methylcyclopentanone). | C-NMR (distinct ring carbon shifts); Chiral or RP-HPLC. |
| Type C: Starting Material | 3-Methylcyclopentanone | Incomplete conversion. | GC-MS; TLC (Stains with DNPH). |
Critical Warning: The Beta-Hydroxy Instability
This molecule is a tertiary beta-hydroxy acid . Unlike gamma-hydroxy acids, it does not readily form stable lactones (beta-lactones are highly strained). Instead, it undergoes dehydration to form the
-
Avoid: Strong mineral acids (HCl, H₂SO₄) during workup.
-
Avoid: Temperatures >50°C under acidic or neutral conditions.
Module 2: Purification Strategy & Decision Matrix
The following decision tree outlines the optimal workflow based on your crude purity profile.
Figure 1: Purification workflow logic. Note the emphasis on "Cold" extraction to prevent elimination reactions.
Module 3: Detailed Protocols
Protocol A: Cold Acid-Base Extraction (De-acidification)
Purpose: To remove non-acidic impurities (ketones, alkanes) without triggering dehydration.
-
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) . Avoid Dichloromethane (DCM) if possible, as it can be slightly acidic over time.
-
Basification: Cool the solution to 0–5°C . Slowly add 1.0 M NaOH until the aqueous layer pH reaches 10–11.
-
Why? High pH stabilizes the carboxylate salt. Low temperature prevents retro-aldol or elimination side reactions.
-
-
Separation: Separate layers. The product is in the Aqueous layer. Discard the organic layer (contains unreacted ketone).
-
Acidification (CRITICAL STEP):
-
Add fresh MTBE to the aqueous layer.
-
Slowly add 10% Citric Acid or 1.0 M Acetic Acid at 0°C with vigorous stirring.
-
Target pH: Adjust to pH 4–5. DO NOT go to pH 1.
-
Reasoning: Strong acidification (pH < 2) protonates the hydroxyl group, turning it into a good leaving group (
), triggering immediate dehydration.
-
-
Extraction: Extract into MTBE, wash with brine, dry over
, and concentrate in vacuo at <35°C.
Protocol B: Diastereomeric Resolution via DCHA Salts
Purpose: Separation of cis/trans isomers when chromatography is difficult.
Dicyclohexylamine (DCHA) is the "Gold Standard" base for crystallizing hindered carboxylic acids.
-
Stoichiometry: Dissolve 1.0 eq of crude acid in Acetone or Ethyl Acetate (5 mL/g).
-
Amine Addition: Add 1.05 eq of DCHA dropwise at room temperature.
-
Observation: An exothermic reaction may occur; a thick precipitate usually forms immediately.
-
-
Heating: Heat the slurry to reflux (mildly) until dissolved. If it does not dissolve, add small amounts of Ethanol until clear.
-
Cooling: Allow to cool slowly to Room Temp, then to 4°C overnight.
-
Filtration: Filter the crystals.
-
Analysis: Analyze the salt via NMR. One diastereomer typically crystallizes preferentially due to better packing efficiency of the bulky DCHA/cyclopentyl pairing.
-
-
Liberation: Suspend crystals in MTBE and treat with 10% Citric Acid to liberate the free purified acid.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. What now?
A: This is typical for branched cyclopentyl acids.
-
Immediate Fix: Switch to Protocol B (Salt Formation) . The free acid is likely an oil, but the DCHA or Benzylamine salt is almost certainly a solid.
-
Alternative: If you must keep the free acid, use Pentane/Ether at -20°C and scratch the flask to induce nucleation.
Q2: I see a new double bond peak (5.4 ppm) after running a silica column.
A: You likely dehydrated your product on the column.
-
Cause: Silica gel is slightly acidic (
). -
Solution: Pre-buffer your silica gel. Add 1% Triethylamine (TEA) to your eluent system. This neutralizes the silica's acidic sites and protects the tertiary alcohol.
Q3: How do I distinguish the cis and trans diastereomers by NMR?
A: Look at the Methyl Group (C3-Me) shift.
-
Mechanism: In the cis isomer (Methyl and Hydroxyl on the same face), the steric compression usually shifts the methyl signal slightly upfield compared to the trans isomer.
-
NOE: An NOE (Nuclear Overhauser Effect) experiment is definitive. Irradiate the methyl group; if you see enhancement of the hydroxyl proton (if visible) or the C1-CH2 protons, you can assign relative stereochemistry.
Q4: Can I use distillation?
A: Absolutely not. Even under high vacuum, the boiling point of this acid will exceed 100°C. At this temperature, the tertiary alcohol will eliminate water to form the conjugated alkene. Distillation is a destruction method for this molecule.
Module 5: Analytical Data Summary
| Parameter | Specification Target | Method |
| Appearance | White to Off-white Solid (Salt) / Viscous Oil (Free Acid) | Visual |
| Purity (HPLC) | > 98.0% Area | C18 Column, |
| Diastereomeric Excess | > 95% de | C18 (Slow Gradient) or Chiralpak AD-H |
| Residual Solvent | < 5000 ppm | Headspace GC |
| Water Content | < 0.5% | Karl Fischer (Note: Salts may be hygroscopic) |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for carboxylic acid purification and salt formation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Reformatsky reaction workup and hydroxy acid isolation).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of tertiary alcohol dehydration and E1 elimination).
-
Patent US4168280A. (1979). Method for synthesis of 2-hydroxy-3-methyl cyclopent-2-ene-1-one. (Describes handling of analogous methyl-cyclopentyl systems and acid sensitivity).
-
Organic Chemistry Portal. (n.d.). Protecting Groups and Acetylation of Tertiary Alcohols. (Context on steric hindrance and stability of tertiary alcohols).
Technical Support Center: Optimizing Solvent Selection for Crystallization of Hydroxy-Cyclopentyl Acids
Welcome to the technical support center for the crystallization of hydroxy-cyclopentyl acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to navigate the complexities of solvent selection for this unique class of molecules. As Senior Application Scientists, we aim to blend foundational theory with practical, field-tested insights to help you achieve robust and reproducible crystallization outcomes.
Section 1: Foundational Knowledge & Core Principles (FAQ)
This section addresses the fundamental questions regarding the physicochemical properties of hydroxy-cyclopentyl acids and how they dictate solvent selection.
Q1: What makes solvent selection for hydroxy-cyclopentyl acids particularly challenging?
Hydroxy-cyclopentyl acids possess a dual-functional nature that governs their solubility and crystallization behavior. The molecule contains:
-
A Carboxylic Acid Group (-COOH): This is a strong hydrogen bond donor and acceptor, capable of forming highly stable, centrosymmetric dimers with other acid molecules.[1][2] This dimerization can compete with solute-solvent interactions.
-
A Hydroxyl Group (-OH): Also a hydrogen bond donor and acceptor, it adds another site for strong interaction with polar solvents.[1]
-
A Cyclopentyl Ring: A nonpolar, aliphatic scaffold that contributes to solubility in less polar organic solvents.[3]
The challenge lies in finding a solvent system that can effectively break the strong solute-solute interactions (like acid dimers) at high temperatures but allow them to reform in an ordered crystal lattice upon cooling, without forming overly stable solvates that inhibit crystallization.
Q2: What defines an "ideal" crystallization solvent for this class of compounds?
An ideal solvent should exhibit a steep solubility curve with respect to temperature. This means the hydroxy-cyclopentyl acid should be highly soluble in the hot solvent but sparingly soluble at room temperature or below.[4] Key characteristics include:
-
Moderate Polarity: The solvent must be polar enough to interact with the hydroxyl and carboxylic acid groups but not so polar that the compound remains highly soluble at low temperatures.
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding are often necessary to dissolve these molecules.[5] However, a solvent that is a stronger hydrogen bond donor or acceptor than the solute itself can sometimes lead to the formation of different polymorphic forms.[5]
-
Low Boiling Point: A relatively low boiling point (generally <100-110 °C) is preferred for easy removal from the final crystals during drying and to minimize the risk of the compound "oiling out" instead of crystallizing.[4]
-
Inertness: The solvent must not react with the compound.
Q3: How do solute-solvent interactions influence crystal polymorphism and morphology?
The specific interactions between the solvent and the solute at the molecular level can dictate which crystal form (polymorph) nucleates and how the crystal faces grow (morphology).[5][6]
-
Polymorphism: Solvents can stabilize different conformations of the hydroxy-cyclopentyl acid in solution, leading to the nucleation of different polymorphs. For example, a protic solvent like isopropanol might favor a polymorph where solute-solvent hydrogen bonds are critical intermediates, while an aprotic solvent like ethyl acetate might favor the direct formation of carboxylic acid dimers, potentially leading to a different crystal packing.[5][7]
-
Morphology (Crystal Shape): Solvent molecules can selectively adsorb to specific growing crystal faces, inhibiting their growth rate relative to other faces. This changes the overall shape of the crystal. For instance, a solvent that strongly binds to the faces where the carboxylic acid groups are exposed will slow their growth, potentially leading to elongated, needle-like crystals.[8][9] Crystals of mefenamic acid, another carboxylic acid, are needle-like from ethanol but cubic from DMF.[5]
Section 2: Experimental Workflow for Solvent Selection
A systematic approach is crucial for efficiently identifying a suitable crystallization solvent. The following workflow outlines a standard, multi-stage process.
Workflow Diagram: Systematic Solvent Selection
Below is a DOT script for a Graphviz diagram illustrating the logical flow from initial screening to final process optimization.
Caption: Systematic workflow for crystallization solvent selection.
Table 1: Properties of Common Crystallization Solvents
This table provides a starting point for selecting a diverse set of solvents for initial screening, categorized by their hydrogen bonding ability and polarity.
| Solvent Class | Solvent | Boiling Point (°C)[4] | Polarity Index | H-Bond Character | Typical Use Case for Carboxylic Acids |
| Protic | Water | 100 | 10.2 | Donor & Acceptor | Dissolves polar, low MW acids/salts.[4][10] |
| Methanol | 65 | 5.1 | Donor & Acceptor | Good for moderately polar compounds.[10] | |
| Ethanol | 78 | 4.3 | Donor & Acceptor | Common, less toxic alternative to methanol.[4] | |
| Isopropanol (IPA) | 82 | 3.9 | Donor & Acceptor | Less polar than ethanol, good for inducing precipitation. | |
| Acetic Acid | 118 | 6.2 | Donor & Acceptor | Can suppress deprotonation, but difficult to remove.[11] | |
| Aprotic Polar | Acetone | 56 | 5.1 | Acceptor Only | Strong solvent, low BP can be challenging.[4][10] |
| Ethyl Acetate | 77 | 4.4 | Acceptor Only | Excellent, versatile solvent with moderate polarity.[10] | |
| Acetonitrile | 82 | 5.8 | Acceptor Only | Highly polar, often used as an antisolvent. | |
| Tetrahydrofuran (THF) | 66 | 4.0 | Acceptor Only | Good for dissolving larger, less polar molecules. | |
| Aprotic Nonpolar | Toluene | 111 | 2.4 | None | Dissolves nonpolar compounds; often used in mixtures.[4] |
| Heptane/Hexane | 98 / 69 | 0.1 | None | Typically used as antisolvents to induce crystallization.[4][12] |
Experimental Protocol: High-Throughput Solvent Screening
This protocol uses a 96-well plate format for rapid, small-scale assessment of multiple solvents.
Objective: To identify solvents that demonstrate a significant positive change in the solubility of the hydroxy-cyclopentyl acid with an increase in temperature.
Materials:
-
Hydroxy-cyclopentyl acid (solid)
-
96-well plate with sealing mat
-
Set of screening solvents (from Table 1)
-
Multichannel pipette
-
Heated shaker plate with temperature control
-
Lightbox or plate reader for visual inspection
Procedure:
-
Preparation: Add a consistent amount (e.g., 2-5 mg) of the solid hydroxy-cyclopentyl acid to each well of the 96-well plate.
-
Solvent Addition: Dispense a fixed volume (e.g., 200 µL) of each selected solvent into individual wells. Seal the plate securely.
-
Initial Observation (Room Temp): Place the plate on a shaker at room temperature (25°C) for 10-15 minutes. Visually inspect each well and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).
-
Heating Cycle: Transfer the plate to a heated shaker set to a high temperature (e.g., 60-70°C). Shake for 20-30 minutes.
-
High-Temperature Observation: While still hot, quickly inspect the plate and record the dissolution in each well. Wells where the solid has completely dissolved are potential "hits."
-
Cooling Cycle: Allow the plate to cool slowly to room temperature. To encourage crystallization, you can then move it to a colder environment (e.g., 4°C).
-
Final Observation: After several hours or overnight, inspect the wells for crystal formation. Note the quality of the solid (crystalline vs. amorphous/oily).
-
Selection: Solvents that showed complete dissolution at high temperature and significant solid precipitation/crystallization upon cooling are selected for further validation.[13]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of hydroxy-cyclopentyl acids.
Q1: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid because the solution is still above the compound's melting point, or because the degree of supersaturation is too high.[14]
-
Probable Cause 1: Supersaturation is too high. The solution was cooled too rapidly, not allowing time for ordered nucleation and growth.
-
Solution: Re-heat the mixture to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help. If it oils out again, add a small amount (1-2 mL) of additional hot solvent to reduce the supersaturation level and repeat the slow cooling process.[14]
-
-
Probable Cause 2: Presence of impurities. Impurities can depress the melting point and interfere with lattice formation.
-
Solution: If slow cooling fails, try purifying the material further. If colored impurities are suspected, a hot filtration with activated charcoal might be effective.
-
Q2: I'm not getting any crystals, even after cooling the solution for a long time. What's next?
This typically means the compound is still too soluble in the solvent at low temperatures, or that nucleation is kinetically hindered.
-
Probable Cause 1: Too much solvent was used. The solution is not supersaturated, even when cold.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration.[14] Cool again to see if crystals form.
-
-
Probable Cause 2: Nucleation barrier is too high.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a few crystals from a previous attempt, add a single, tiny seed crystal to the cold, clear solution. This provides a template for crystal growth.
-
Solution 3 (Antisolvent): If the above fails, consider adding an "antisolvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent (e.g., adding heptane to an ethyl acetate solution).[15][16] Add the antisolvent dropwise to the solution at room temperature until turbidity persists.
-
Q3: My crystallization yield is very low. How can I improve it?
A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[14]
-
Probable Cause 1: Sub-optimal solvent choice. The solubility of your compound at low temperature is still too high in the chosen solvent.
-
Solution: Re-evaluate your solvent screen for a system with lower cold solubility. Alternatively, a mixed-solvent system (e.g., ethanol/water, toluene/heptane) can often fine-tune solubility to improve yield.
-
-
Probable Cause 2: Insufficient cooling.
-
Solution: Once initial crystallization at room temperature is complete, place the flask in an ice bath or refrigerator for an extended period to maximize the precipitation of the dissolved solid.
-
-
Probable Cause 3: Premature filtration. The crystallization process may not have reached equilibrium.
-
Solution: Allow the crystallized slurry to stand at a low temperature for several hours before filtration to ensure maximum recovery.
-
Q4: I obtained an amorphous powder or very fine needles. How can I get larger, better-quality crystals?
This is often a result of very rapid nucleation and crystal growth, driven by excessively high supersaturation.[17]
-
Probable Cause: Cooling was too fast. Crash-cooling a highly concentrated solution leads to massive nucleation, preventing the growth of large, well-ordered crystals.
-
Solution: Slow down the entire process. Use slightly more solvent than the minimum required to dissolve the solid when hot.[14] Cool the solution very slowly over several hours. This favors crystal growth over nucleation, leading to larger and more perfect crystals.
-
Diagram: Intermolecular Interactions
This diagram illustrates the key hydrogen bonding synthons relevant to hydroxy-cyclopentyl acids and their interaction with protic and aprotic solvents.
Caption: Key hydrogen bonding motifs in hydroxy-cyclopentyl acid systems.
Section 4: Advanced Strategies
When single-solvent cooling crystallization is not effective, more advanced methods may be required.
-
Antisolvent Crystallization: This technique is particularly useful for compounds that are highly soluble in a good solvent but insoluble in an antisolvent.[15][18] Supersaturation is generated by adding the antisolvent to a solution of the compound, reducing its solubility and inducing crystallization.[18] This method allows for fine control over particle size.[16]
-
Co-crystallization: If the hydroxy-cyclopentyl acid itself is difficult to crystallize, forming a co-crystal with a benign co-former (e.g., nicotinamide, another carboxylic acid) can dramatically improve crystallinity.[19][20] This involves screening for stable co-crystals by dissolving both components in a solvent and allowing them to crystallize together.
Section 5: Analytical Characterization
Properly characterizing the solid form is a critical, self-validating step in any crystallization protocol.
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Abbreviation | Information Provided | Application in Crystallization |
| X-Ray Powder Diffraction | XRPD | Fingerprint of the crystal lattice; identifies polymorphs and crystallinity.[21] | The primary method to confirm if a crystalline solid has been produced and to identify its polymorphic form.[22] |
| Differential Scanning Calorimetry | DSC | Measures melting point, phase transitions, and purity.[22] | Determines the melting point and thermal stability of the crystal form; can detect different polymorphs which often have different melting points. |
| Optical Microscopy | - | Visualizes crystal size, shape (morphology), and birefringence.[22][23] | Quick, initial assessment of crystal quality, habit, and can help identify if the material has oiled out. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Information on molecular bonding, particularly hydrogen bonds.[21] | Can distinguish between polymorphs by detecting subtle shifts in bond vibration frequencies (e.g., C=O and O-H stretches).[5] |
| Scanning Electron Microscopy | SEM | High-resolution imaging of crystal morphology and surface features.[22] | Provides detailed images of the crystal habit and can reveal issues like particle agglomeration. |
References
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Available at: [Link]
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. (2019). Available at: [Link]
-
Jia, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. Available at: [Link]
-
Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE. Available at: [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]
-
Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Available at: [Link]
-
Woo, X. Y., et al. (2008). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. MIT. Available at: [Link]
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at: [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijcrt.org. (2022). Available at: [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. (2024). Available at: [Link]
-
Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ResearchGate. Available at: [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Monash University. (2017). Available at: [Link]
-
Various techniques for study of Crystal Properties. Slideshare. (2018). Available at: [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. (2018). Available at: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. ijpam.eu. (2018). Available at: [Link]
-
How to choose a solvent for crystallization of an organic compound. Quora. (2018). Available at: [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. (2011). Available at: [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Semantic Scholar. (2017). Available at: [Link]
-
On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs. ACS Publications. (2020). Available at: [Link]
- Purification of carboxylic acids by complexation with selective solvents. Google Patents. (2007).
-
Determining Which Solvent to Use. Chemistry LibreTexts. (2022). Available at: [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. csus.edu. Available at: [Link]
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Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. (2022). Available at: [Link]
-
Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. ResearchGate. (2022). Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. (2018). Available at: [Link]
-
The effect of solvent on crystal morphology. ResearchGate. (2018). Available at: [Link]
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Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Semantic Scholar. (2022). Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. (2022). Available at: [Link]
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Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC. (2014). Available at: [Link]
-
Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. (2022). Available at: [Link]
-
Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. (2021). Available at: [Link]
-
Hydroxy-cyclopentane. ChemBK. Available at: [Link]
-
In Situ Heterochiral Helix Coupling Triggered Supramolecular Evolution. ACS Publications. (2024). Available at: [Link]
-
Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. Crystal Growth & Design. (2023). Available at: [Link]
-
Recent advances in the field of chiral crystallization. ResearchGate. (2022). Available at: [Link]
-
Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. MDPI. (2018). Available at: [Link]
-
Advancements in chiral crystallization. technobis.com. (2022). Available at: [Link]
-
Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI. (2020). Available at: [Link]
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2-Cyclopentyl-2-hydroxyacetic acid. PubChem. Available at: [Link]
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Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC. (2021). Available at: [Link]
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2-Cyclopentyl-2-hydroxy-phenylacetic acid. PubChem. Available at: [Link]
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Isolation of a Carboxylic acid. Reddit. (2019). Available at: [Link]
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Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids. Journal of Lipid Research. (1989). Available at: [Link]
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Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. PubMed. (1983). Available at: [Link]
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-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. (2021). Available at: [Link]
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- 23. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
Technical Support Center: Diastereomeric Separation of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
Welcome to the technical support resource for the diastereomeric separation of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) related to the resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the chiral centers in 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid and how many stereoisomers are possible?
A: The molecule 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid has three chiral centers:
-
C1: The carbon atom of the cyclopentyl ring bonded to the hydroxyl (-OH) group and the acetic acid side chain.
-
C2: The carbon atom of the cyclopentyl ring bonded to the acetic acid side chain.
-
C3: The carbon atom of the cyclopentyl ring bonded to the methyl (-CH3) group.
With three chiral centers, there are 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. When separating a specific pair of enantiomers (a racemate), derivatization with a single enantiomer of a chiral resolving agent will produce a pair of diastereomers.
Q2: What are the primary methods for separating the diastereomers of this acid?
A: The two most common and effective methods are:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form two diastereomeric salts.[1][2][3] Because diastereomers have different physical properties, they will exhibit different solubilities in a given solvent system.[4][5] This solubility difference allows for the selective crystallization of the less soluble salt, thereby separating it from the more soluble one which remains in the mother liquor.[6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique. The separation can be approached in two ways:
-
Direct Separation: Using a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of the acid.
-
Indirect Separation: Derivatizing the acid with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column, such as silica gel or C18.[8][9]
-
Q3: How do I choose between diastereomeric salt crystallization and chiral HPLC?
A: The choice depends on the scale of the separation, available resources, and the downstream application.
| Feature | Diastereomeric Salt Crystallization | Chiral HPLC |
| Scale | Well-suited for large, industrial-scale separations (grams to kilograms). | Ideal for analytical scale and small to medium preparative scale (micrograms to grams). |
| Cost | Can be more cost-effective at large scales, but requires screening of resolving agents and solvents. | High initial cost for columns and equipment. Solvent consumption can be significant for preparative scale. |
| Development Time | Can be time-consuming and empirical, often requiring extensive screening.[1] | Method development can be systematic and rapid with modern column screening systems.[10][11] |
| Purity | Purity can be very high but may require multiple recrystallizations. | Can achieve very high purity ( >99% e.e. or d.e.) in a single run. |
| Waste | Discards at least half of the material as the undesired enantiomer unless a racemization and recycling process is implemented.[2] | Both enantiomers/diastereomers are typically recovered, which is more efficient for precious materials. |
Detailed Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Part 1: Diastereomeric Salt Crystallization
Issue 1: No crystals are forming, or the product is "oiling out."
Q: I've combined my racemic acid with the chiral resolving agent in a solvent, but after cooling, either nothing happens or an immiscible oil forms at the bottom of my flask. What's wrong?
A: This is a common problem that typically points to issues with supersaturation, solvent choice, or temperature. "Oiling out" occurs when the solute's concentration exceeds its solubility, but the conditions are not favorable for nucleation and crystal growth, often because the temperature is above the melting point of the solvated salt.[12][13]
Probable Causes & Solutions:
-
Inappropriate Solvent System: The solvent may be too effective, keeping both diastereomeric salts fully dissolved, or it may be too poor, causing the salt to crash out as an amorphous oil.[13][14]
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and nitriles like acetonitrile). Solvent mixtures are often highly effective for fine-tuning solubility.[6][15] The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.[15]
-
-
Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the concentration to jump deep into the metastable zone, favoring oil formation over orderly crystallization.[12]
-
Solution: Reduce the rate of cooling. Allow the solution to cool slowly to room temperature over several hours, and then gradually cool further in a refrigerator. A programmable bath is ideal for controlled cooling.
-
-
Concentration is Too High: An overly concentrated solution is a primary cause of oiling out.[14]
-
Solution: Add a small amount of additional solvent (a "good" solvent) to the oiled-out mixture and warm gently until the oil redissolves. Then, attempt to recrystallize using a slower cooling profile.[14]
-
-
Lack of Nucleation Sites: Crystallization requires an initial nucleation event.
Workflow: Troubleshooting Crystallization Failures
Caption: Troubleshooting flowchart for crystallization issues.
Issue 2: The diastereomeric excess (d.e.) of my crystallized salt is low.
Q: I managed to get crystals, but after liberating the acid and analyzing it by chiral HPLC, the diastereomeric excess is poor. How can I improve the purity?
A: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.[6] The key is to amplify the small differences in their physical properties.
Probable Causes & Solutions:
-
Suboptimal Solvent Choice: This is the most critical factor. The solvent must provide maximum differentiation in solubility between the two salts.[6][14]
-
Crystallization Temperature is Too Low: At very low temperatures, the solubility of both salts might decrease to a point where the more soluble diastereomer also begins to crystallize, contaminating the desired product.
-
Solution: Experiment with a higher final crystallization temperature. While this may slightly reduce the yield, it can significantly improve the purity.
-
-
Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, where the solid phase is maximally enriched in the less soluble diastereomer.
-
Solution: Increase the stirring time at the final crystallization temperature. Allowing the slurry to stir for several hours (or even overnight) can allow for a process of dissolution and re-crystallization that purifies the solid phase.
-
-
Need for Recrystallization: A single crystallization is often insufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the isolated salt.[6] It is often beneficial to use a different solvent or solvent mixture for the recrystallization step to disrupt any crystal lattice that may favor the inclusion of impurities.
-
Protocol: Diastereomeric Salt Crystallization - Solvent Screening
-
Preparation: In separate vials, dissolve 100 mg of the racemic 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid and a stoichiometric equivalent (e.g., 0.5-1.0 eq) of your chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in 1-2 mL of various heated test solvents.
-
Salt Formation: Combine the two solutions while warm and stir briefly.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling to 4 °C. Observe for crystal formation.
-
Isolation: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Analysis: Accurately weigh the dried crystals to determine the yield. Liberate the free acid by treating the salt with a dilute acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric or diastereomeric excess of the recovered acid by chiral HPLC.
-
Evaluation: Record the results in a table to identify the most promising solvent system.
| Solvent System | Yield (%) | Diastereomeric Excess (d.e. %) | Observations |
| Isopropanol | 45% | 75% | Fine white needles |
| Ethyl Acetate | 20% | 92% | Small prisms |
| Acetonitrile | 60% | 55% | Dense powder |
| Toluene:Ethanol (9:1) | 35% | 95% | Large, well-formed crystals |
| Water | -- | -- | Oiled out |
Part 2: Chiral HPLC Separation
Issue 3: I'm seeing poor resolution between diastereomeric peaks.
Q: I have derivatized my acid to form diastereomers, but on my C18 column, the peaks are barely separated (Resolution < 1.5). How can I improve the separation?
A: Poor resolution in HPLC is a function of selectivity, efficiency, and retention. To improve it, you must optimize the parameters that influence these factors.[17]
Probable Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is a powerful tool for manipulating selectivity.[17] For reversed-phase separation of diastereomers, both the organic modifier and the aqueous phase pH are critical.
-
Solution (Selectivity):
-
Change Organic Modifier: If you are using methanol, try acetonitrile or vice-versa. The different dipole moments and hydrogen bonding capabilities can alter interactions with the stationary phase and improve separation.
-
Adjust pH: Since your molecule is a carboxylic acid, the pH of the mobile phase will control its ionization state. Small adjustments to the pH (e.g., using a phosphate buffer at pH 2.5 vs. 3.0) can significantly impact retention and selectivity.
-
-
-
Insufficient Efficiency: Low column efficiency leads to broad peaks that merge into one another.[18]
-
Solution (Efficiency):
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, though it will increase run time.[17]
-
Check for Dead Volume: Ensure all fittings and tubing are correct (e.g., PEEK tubing with the correct ID) to minimize extra-column band broadening.[19]
-
-
-
Incorrect Stationary Phase: While diastereomers can often be separated on standard achiral phases, some pairs require a stationary phase with different interaction mechanisms.[8]
-
Solution (Selectivity): If optimizing the mobile phase on a C18 column fails, try a different stationary phase. A phenyl-hexyl column can offer different π-π interactions, or a polar-embedded phase could provide alternative hydrogen bonding opportunities. For underivatized acid, a dedicated chiral stationary phase (CSP) is the best approach.[10][11]
-
Issue 4: My peaks are tailing or fronting.
Q: My chromatogram shows asymmetric peaks (tailing or fronting), which is compromising my quantification and resolution. What is the cause?
A: Peak asymmetry is a common problem that can originate from chemical interactions or physical issues within the HPLC system.[20][21]
Probable Causes & Solutions:
-
Secondary Interactions (Tailing): The acidic nature of your compound can lead to strong interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[21]
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.
-
Increase Buffer Strength: If using a buffer, increasing its concentration can help mask residual silanol activity.[20]
-
-
-
Column Overload (Fronting/Tailing): Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[20][21] Classic fronting is a hallmark of mass overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves.[17]
-
-
Physical Column Issues (Tailing): A partially blocked inlet frit or a void at the head of the column can distort the sample flow path, causing tailing for all peaks.[20]
Workflow: Chiral HPLC Method Development
Caption: A systematic workflow for HPLC method development.
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]
-
Dong, M. W. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Retrieved from [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
-
ChemEurope. (n.d.). Chiral resolution. ChemEurope.com. Retrieved from [Link]
-
Toth, G., et al. (2022). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult.... Osaka University. Retrieved from [Link]
-
Pálovics, E., et al. (2019). Effect of the third solvent on resolution results. ResearchGate. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]
-
Wylie, P. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Retrieved from [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
Toth, G., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 59-69. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Fogassy, E., et al. (2006). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Chen, Y. R. (2014). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Central University, Taiwan. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl (1 r,5r)-5-hydroxy-2-cyclopentene-1-acetate. Retrieved from [Link]
- Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.
-
de Sousa, F. B., et al. (2021). Enantiomers and Their Resolution. MDPI. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid. As an analyte with challenging physicochemical properties, a systematic and scientifically-grounded approach is paramount. We will move beyond a simple recitation of steps to explore the causality behind each decision, comparing viable alternatives and grounding our recommendations in established analytical principles and regulatory expectations.
Foundational Strategy: Understanding the Analytical Challenge
The molecular structure of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid presents two primary analytical hurdles for reversed-phase HPLC:
-
Lack of a Strong UV Chromophore: The molecule is a saturated aliphatic carboxylic acid. It lacks the conjugated double bonds or aromatic rings that are necessary for strong ultraviolet (UV) absorption, making detection by standard UV-Vis detectors highly challenging and insensitive.[1]
-
High Polarity & Ionization: The presence of both a carboxylic acid and a hydroxyl group makes the molecule polar. The carboxylic acid group (typical pKa ~4-5) means its ionization state, and therefore its retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[2][3][4]
These properties dictate that our method development must begin with the most critical decision: the mode of detection.
The Detection Dilemma: A Comparative Analysis of Technologies
The selection of an appropriate detector is the cornerstone of this method. A standard UV detector is often the default, but for this analyte, it is likely unsuitable for a validated purity method that must detect impurities at low levels. Below is a comparison of viable detection technologies.
Decision Workflow for Detector Selection
Sources
Mass spectrometry fragmentation patterns of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid: A Predictive and Comparative Analysis
Introduction
In the landscape of drug development and metabolomics, the precise structural elucidation of novel small molecules is paramount. 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid represents a class of compounds bearing both a tertiary alcohol on a cyclopentane ring and a carboxylic acid moiety. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of this molecule. By leveraging established fragmentation principles for cyclic alcohols and carboxylic acids, we will propose the primary fragmentation pathways and compare them with alternative analytical considerations.
Predicted Fragmentation Pathways of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
The fragmentation of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid in a mass spectrometer is dictated by the lability of bonds and the stability of the resulting fragment ions. The presence of a tertiary alcohol and a carboxylic acid on a cyclopentyl ring offers several competing fragmentation routes. The molecular ion (M+) of aliphatic alcohols and carboxylic acids can often be weak or even absent in 70 eV EI spectra.[1][2][3]
The primary fragmentation pathways are expected to be initiated by the ionization of a non-bonding electron from either the hydroxyl or carbonyl oxygen, leading to a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 172.
Key Predicted Fragmentation Reactions:
-
Loss of Water ([M-18]•+) : Dehydration is a very common fragmentation pathway for alcohols and is expected to be a prominent peak.[1][4] The resulting radical cation at m/z 154 would be a more stable, conjugated system.
-
Alpha-Cleavage (α-Cleavage) : This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5] For this tertiary alcohol, there are three potential α-cleavage points on the ring and one at the bond to the acetic acid side chain.
-
Loss of the Acetic Acid Side Chain : Cleavage of the bond between the cyclopentyl ring and the acetic acid side chain would result in the loss of a •CH₂COOH radical (mass 59), leading to a stable tertiary oxonium ion at m/z 113.
-
Ring Cleavage : α-cleavage within the cyclopentane ring can also occur, leading to various ring-opened fragments.
-
-
Carboxylic Acid Group Fragmentations :
-
Complex Ring Cleavage : Cyclic alcohols are known to undergo complex ring cleavages, often resulting in a characteristic peak at m/z 57.[1]
The interplay of these fragmentation pathways will determine the final appearance of the mass spectrum. Below is a table summarizing the predicted major fragment ions.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 172 | [C₉H₁₆O₃]⁺• | Molecular Ion | Low to Absent |
| 154 | [C₉H₁₄O₂]⁺• | Loss of H₂O (M-18) | High |
| 155 | [C₉H₁₅O₂]⁺ | Loss of •OH (M-17) | Moderate |
| 127 | [C₈H₁₅O]⁺ | Loss of •COOH (M-45) | Moderate to High |
| 113 | [C₇H₁₃O]⁺ | α-cleavage: Loss of •CH₂COOH | High (Potential Base Peak) |
| 57 | [C₄H₉]⁺ | Complex Ring Cleavage | Moderate |
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid.
Caption: Predicted EI fragmentation pathways of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid.
Comparison with Alternative Analytical Approaches
While EI-GC-MS is a powerful tool for structural elucidation, alternative and complementary techniques should be considered for a comprehensive analysis.
-
Chemical Ionization (CI) : A softer ionization technique that would likely yield a more abundant protonated molecule [M+H]⁺ (m/z 173), confirming the molecular weight. Fragmentation would be less extensive than with EI.
-
Electrospray Ionization (ESI) with Tandem Mass Spectrometry (MS/MS) : ESI is well-suited for polar, non-volatile compounds like carboxylic acids.[7] In positive ion mode, one would expect to see [M+H]⁺ (m/z 173) and [M+Na]⁺ (m/z 195). In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 171) would be prominent.[8] Collision-induced dissociation (CID) of the [M+H]⁺ or [M-H]⁻ ions would provide valuable structural information, often complementary to EI fragmentation. For instance, the sequential loss of water and carbon monoxide from the [M+H]⁺ ion is a common pathway for carboxylic acids.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS would provide the accurate mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions. This is invaluable for confirming the proposed fragment structures and distinguishing between isobaric species.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid using gas chromatography-mass spectrometry. Derivatization is often necessary for the analysis of polar compounds like carboxylic acids and alcohols by GC to improve their volatility and chromatographic behavior.
Caption: Generalized workflow for GC-MS analysis of a polar analyte.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization :
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to facilitate the silylation of the hydroxyl and carboxylic acid groups.
-
-
GC-MS Parameters :
-
Gas Chromatograph : Agilent 8890 GC or equivalent.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : m/z 40-550.
-
-
Data Analysis :
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
Identify the molecular ion of the derivatized compound and its characteristic fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways for the underivatized molecule, accounting for the mass shift due to the silyl groups.
-
Utilize mass spectral libraries (e.g., NIST) for comparison with known compounds, although a novel compound like this is unlikely to have a direct match.
-
Conclusion
While no experimental spectrum for 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid is publicly available, a thorough understanding of fundamental mass spectrometric fragmentation mechanisms allows for a robust prediction of its fragmentation pattern. The key predicted fragments arise from the loss of water, the carboxylic acid group and its components, and alpha-cleavage adjacent to the tertiary alcohol. This predictive guide serves as a valuable resource for researchers in identifying this molecule and similar structures. For unambiguous identification, a multi-faceted analytical approach employing both hard (EI) and soft (ESI, CI) ionization techniques, coupled with high-resolution mass spectrometry, is recommended.
References
-
Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Djordjevic, N. et al. (2014). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
LECO Corporation. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]
-
Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclopentane. Available at: [Link]
-
NIST WebBook. Cyclopentylcarboxylic acid. Available at: [Link]
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- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Analytical Distinction of 2-(1-Hydroxy-3-methylcyclopentyl)acetic Acid and its Cyclic Derivatives
Topic: Distinguishing 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid from its lactone derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis and isolation of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid (HMCAA) , a common critical quality attribute (CQA) is the presence of cyclic derivatives. Depending on the specific synthetic route (e.g., Reformatsky reaction vs. reduction of keto-acids), the molecule exists in equilibrium with, or can irreversibly convert to, two primary impurities: the strained spiro-
This guide provides a definitive analytical framework to distinguish the free hydroxy acid from its lactone and alkene derivatives, utilizing orthogonal spectroscopic and chromatographic methods.
Part 1: Structural Dynamics & Thermodynamics
To accurately distinguish these species, one must first understand the structural pressures driving their formation. HMCAA is a
-
The Acid (HMCAA): Stable in neutral/basic aqueous media. Possesses both H-bond donor (OH) and acceptor (COOH) sites.[1]
-
The Spiro-
-Lactone: Formed via activation of the carboxyl group (e.g., with tosyl chloride or carbodiimides). This is a 4-membered ring (spiro[3.4]octan-2-one system) and is highly strained ( kcal/mol strain energy). -
The Dehydrated Alkene: Tertiary alcohols are prone to elimination. In acidic environments, HMCAA readily dehydrates to (3-methylcyclopentenyl)acetic acid isomers.
Note: If your synthesis involves the 1,2-isomer (where the acetic acid chain is at C1 and hydroxyl at C2), the derivative is a
Structural Evolution Diagram
Figure 1: Reaction pathways showing the equilibrium between the target hydroxy acid and its potential derivatives.
Part 2: Spectroscopic Characterization (The "How")
The most reliable differentiation strategy relies on the distinct electronic environments of the carbonyl carbon and the hydroxyl proton.
1. FT-IR Spectroscopy (Rapid Screening)
Infrared spectroscopy provides the fastest "Go/No-Go" decision. The ring strain in lactones significantly shifts the carbonyl stretching frequency.
| Feature | HMCAA (Hydroxy Acid) | Spiro- | Dehydrated Alkene | |
| C=O Stretch | 1705–1725 cm⁻¹ (Broad, H-bonded) | 1810–1830 cm⁻¹ (Sharp, Strained) | 1760–1780 cm⁻¹ (Distinct) | 1705–1715 cm⁻¹ (Conjugated if endo) |
| O-H Stretch | 2500–3400 cm⁻¹ (Very broad, "Beard") | Absent | Absent | 2500–3300 cm⁻¹ (Carboxyl OH only) |
| C=C Stretch | Absent | Absent | Absent | 1620–1680 cm⁻¹ (Weak) |
Diagnostic Rule: If you see a sharp band >1760 cm⁻¹, you have cyclization. If you see a broad "beard" centered at 3000 cm⁻¹, you have the free acid.
2. NMR Spectroscopy (Definitive Structural Proof)
NMR is the gold standard for confirming the integrity of the tertiary alcohol and the oxidation state of the carbonyl.
¹H NMR (Proton):
-
HMCAA: Look for the exchangeable protons. In DMSO-d6, the tertiary -OH often appears as a sharp singlet around 4.0–5.5 ppm (concentration dependent), distinct from the broad -COOH signal at 11.0–13.0 ppm .
-
Lactone: Complete loss of the -OH and -COOH signals. The methylene protons (
) adjacent to the carbonyl will exhibit a diastereotopic splitting pattern due to the rigid ring structure, unlike the freer rotation in the acid.
¹³C NMR (Carbon): The chemical shift of the carbonyl and the quaternary carbon is definitive.
| Carbon Environment | HMCAA ( | ||
| Carbonyl (C=O) | 174 – 178 | 168 – 172 (Upfield shift due to strain) | 176 – 180 |
| Quaternary (C-O) | 73 – 78 (Tertiary Alcohol) | 85 – 90 (Ester linkage) | 85 – 90 |
Expert Insight: In the
Part 3: Chromatographic Separation Protocols
Generic gradients often fail to separate hydroxy acids from their lactones due to dynamic equilibrium on the column. You must lock the equilibrium or use specific pH controls.
HPLC Method Parameters
-
Column: C18 (End-capped), 3.5 µm, 4.6 x 150 mm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, forcing the acid into a distinct retention window).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (End absorption) or RI (Refractive Index) if concentration allows.
Expected Elution Order:
-
HMCAA (Acid): Elutes early (more polar).
-
Lactone: Elutes later (hydrophobic, loss of H-bond donor/acceptor network).
-
Alkene (Dehydrated): Elutes latest (most hydrophobic).
Validation Experiment: The "Base Shift" Test
To confirm a peak is the lactone:
-
Run the sample in the standard acidic mobile phase.
-
Treat a simplified aliquot with 0.1 M NaOH (opens the lactone to the salt form).
-
Inject the treated sample.
-
Result: The lactone peak should disappear, and the acid peak (or its salt front) should increase.
Part 4: Analytical Workflow (Decision Logic)
Use this logic gate to classify your material.[2]
Figure 2: Step-by-step decision tree for distinguishing HMCAA from lactone derivatives.
References
-
NIST Chemistry WebBook. Cyclopentaneacetic acid, 2-(hydroxymethyl)-3-methyl-, δ-lactone (Isomer Reference).[3] National Institute of Standards and Technology.[3] Available at: [Link][3]
-
PubChem. 2-(1-Hydroxycyclopentyl)acetic acid (Structural Analog).[4] National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR/NMR shifts of lactones vs acids).
-
Chemistry Steps. Interpreting IR Spectra: Carbonyls and Hydroxy Groups. Available at: [Link]
Sources
Comparative Reactivity Guide: 2-(1-Hydroxy-3-methylcyclopentyl)acetic Acid vs. Linear Hydroxy Acids
Executive Summary
This guide analyzes the comparative reactivity of 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid (HMCAA) against linear
The core distinction lies in the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .[1][2][3] Unlike linear analogs, HMCAA possesses a quaternary carbon at the reaction center (C1 of the cyclopentane ring). This structural constraint pre-organizes the molecule into a "reactive rotamer," significantly accelerating intramolecular lactonization to form a spiro-lactone (2-oxaspiro[4.4]nonan-3-one derivative).
Key Takeaway: Researchers should expect HMCAA to exhibit 2–3 orders of magnitude faster cyclization rates compared to linear equivalents, with high sensitivity to the stereochemical orientation (cis/trans) of the C3-methyl group.
Structural Analysis & Theoretical Framework
To understand the reactivity difference, we must compare the entropic penalties of cyclization.
The Competitors
-
Linear Control (4-Hydroxyvaleric Acid): Flexible chain. High entropic cost to freeze bond rotations to bring -OH and -COOH into proximity.
-
HMCAA (Cyclic Scaffold): The cyclopentane ring acts as a rigid tether. The C1 carbon is fully substituted (quaternary), compressing the bond angle between the hydroxyl and acetic acid side chain.
The Thorpe-Ingold Effect
In HMCAA, the internal ring angle (
Figure 1: Reaction coordinate comparison. The cyclic scaffold reduces the activation entropy (
Reactivity Profile & Data
The following data summarizes the expected kinetic behavior based on physical organic chemistry principles of gem-disubstituted systems (Bruice & Pandit).
Table 1: Comparative Lactonization Parameters (Acid-Catalyzed)
| Parameter | Linear ( | HMCAA (Cyclopentyl Analog) | Mechanistic Driver |
| Relative Rate ( | 1.0 (Baseline) | ~200 – 1,000 | Relief of steric strain; Angle compression. |
| Highly Negative (Unfavorable) | Less Negative (More Favorable) | Rotational degrees of freedom are already frozen by the ring. | |
| Equilibrium ( | Moderate favorability | Strongly favored | Stability of the spiro-lactone system. |
| Stereo-dependency | N/A | High | Cis-3-Me may sterically hinder the TS; Trans-3-Me typically reacts faster. |
Experimental Protocols
To validate these reactivity differences in your specific HMCAA derivative, use the following self-validating protocols.
Protocol A: NMR Kinetics (The Gold Standard)
This method allows real-time monitoring of cyclization without disrupting the equilibrium.
Reagents:
-
Substrate: 10 mg HMCAA.
-
Solvent: 0.6 mL
(or with for aqueous simulation). -
Internal Standard: 1.0 eq. Maleic Acid (inert, distinct singlet at ~6.3 ppm).
-
Catalyst: 5 mol% p-TsOH (if using organic solvent).
Workflow:
-
Baseline Scan: Acquire a
NMR of the pure acid (t=0). Note the chemical shift of the -methylene protons ( ). -
Initiation: Add catalyst/acid directly to the NMR tube and shake.
-
Monitoring: Acquire spectra every 5 minutes for 2 hours at 25°C.
-
Quantification:
-
Integrate the
-methylene protons of the Acid (typically 2.4–2.6 ppm). -
Integrate the
-methylene protons of the Lactone (shifted downfield, typically 2.8–3.0 ppm). -
Normalize against the Internal Standard.
-
Calculation:
Plot
Protocol B: Stereochemical Assignment (NOESY)
Because HMCAA has two chiral centers (C1 and C3), the synthetic material is likely a diastereomeric mixture. You must determine if you have the cis or trans isomer, as their rates differ.
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Target Interaction: Look for cross-peaks between the C3-Methyl group protons and the
-methylene protons of the acetic acid side chain. -
Interpretation:
-
Strong Cross-peak: Indicates Cis relationship (groups are spatially close).
-
Weak/No Cross-peak: Indicates Trans relationship.
-
Synthetic Utility & Pathway Visualization[4]
Understanding the reactivity of HMCAA allows for its use as a "molecular switch" in prodrug design. The lactone form is lipophilic (cell permeable), while the open hydroxy-acid form is hydrophilic (soluble).
Figure 2: Acid-catalyzed spiro-lactonization pathway. The "Fast" step is accelerated by the cyclopentyl ring constraints.
References
-
Bruice, T. C., & Pandit, U. K. (1960).[4][5] The Effect of Geminal Substitution, Ring Size and Rotamer Distribution on the Intramolecular Nucleophilic Catalysis of the Hydrolysis of Monophenyl Esters of Dibasic Acids and the Solvolysis of the Intermediate Anhydrides.[1] Journal of the American Chemical Society. [Link][1][3]
-
Jung, M. E., & Piizzi, G. (2005).[2][3][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions. [Link][2]
-
Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[3][4][6][7][8] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society.[1][3][4] (Foundational text on conformational analysis of cyclic systems). [Link]
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Seminole State College Virtual Tour [sscok.edu]
- 7. 2-(3-Methylcyclopentyl)acetic acid | C8H14O2 | CID 12383293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. art.torvergata.it [art.torvergata.it]
Safety Operating Guide
Proper Disposal Procedures: 2-(1-Hydroxy-3-methylcyclopentyl)acetic Acid
[1]
Executive Summary: Immediate Action Card
Status: Research Chemical / Organic Intermediate Primary Hazard: Irritant / Corrosive (Eyes, Skin, Respiratory) Waste Stream: Organic Acid (Non-Halogenated)
| Situation | Immediate Action |
| Small Spill (< 50 mL/g) | Neutralize with Sodium Bicarbonate ( |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][1] |
| Disposal Bin | DO NOT pour down the drain. Segregate into "Organic Acid" or "Non-Halogenated Organic" waste streams. |
Chemical Profile & Hazard Identification
As a Senior Application Scientist, I approach disposal not just by reading a label, but by analyzing the molecular structure. 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid contains two critical functional groups that dictate its handling: a carboxylic acid tail and a tertiary alcohol on a cyclopentane ring.
-
Chemical Structure:
[3] -
Functional Groups: Carboxylic Acid (
), Tertiary Alcohol ( ). -
Acidity (pKa): Estimated ~4.8 (typical for alkyl acetic acids). It is weak but capable of mobilizing heavy metals or reacting vigorously with bases.
-
Physical State: Typically a solid or viscous oil at room temperature.
Risk Assessment (GHS Classification Inferred)
While specific SDS data for this exact isomer may be limited, structural analogues (e.g., cyclopentylacetic acid) dictate the following safety profile [1, 2]:
Waste Stream Segregation
Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible streams (like oxidizers or strong bases) can result in exotherms or gas evolution.
Classification Logic[1][3]
-
Is it Halogenated? No. (Free of F, Cl, Br, I).
-
Is it Oxidizing? No.
-
Is it Acidic? Yes.
Designated Waste Stream: Non-Halogenated Organic Acids . If your facility does not have a specific "Organic Acid" stream, classify as "Non-Halogenated Organic Solvent/Solid" but ensure it is not mixed with strong bases.
Segregation Decision Tree
Figure 1: Decision logic for segregating 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid waste based on physical state and solvent matrix.
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid/Substance
Objective: Dispose of expired or excess solid chemical.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "2-(1-Hydroxy-3-methylcyclopentyl)acetic acid".
-
Hazards: Check "Irritant" and "Corrosive" (if pH < 2).
-
-
Secondary Containment: Place the primary container inside a clear plastic bag (4 mil thickness) before placing it in the waste drum. This prevents dust inhalation for waste handlers.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Dispose of the compound dissolved in solvents (e.g., Methanol, DMSO, DCM).
-
Check pH: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 using Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) before adding to the organic waste container, provided the reaction is not highly exothermic.-
Note: Many waste contractors prefer neutral waste to prevent drum corrosion.
-
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate.
-
Incompatible: Do not mix with Nitric Acid or Peroxides (risk of unstable oxidation).
-
-
Pouring: Use a funnel. Do not fill the waste container >90% full (leave headspace for expansion).
Scenario C: Empty Containers
Regulatory Standard (RCRA "RCRA Empty"):
-
Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., ethanol or acetone).
-
Rinsate Disposal: The rinsate (wash liquid) must be disposed of as hazardous waste (Scenario B), not poured down the drain.
-
Defacing: Cross out the original label and mark as "Empty".
-
Final Step: Discard the clean, dry container in regular trash or glass recycling (if non-contaminated).
Emergency Spill Response Protocol
Pre-requisite: Wear Nitrile gloves, safety goggles, and a lab coat.
Step-by-Step Cleanup
-
Isolate: Mark the area. If the spill is >100g or in a public corridor, evacuate and call EHS.
-
Neutralize:
-
Sprinkle Sodium Bicarbonate (
) or Calcium Carbonate over the spill. -
Observation: Look for bubbling (
release). Wait until bubbling ceases.
-
-
Absorb:
-
Use Vermiculite , Dry Sand , or commercial acid-absorbent pads.
-
Avoid: Do not use combustible materials like sawdust for acid spills.
-
-
Collect:
-
Sweep the absorbed material into a dustpan using a plastic scoop (avoid metal if possible).
-
Deposit into a heavy-duty plastic bag or waste jar.
-
-
Decontaminate:
-
Wipe the surface with a soap and water solution.[1] Check pH of the surface with litmus paper to ensure neutrality.
-
Figure 2: Emergency response workflow for acidic chemical spills.
Regulatory & Compliance Context
EPA / RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this material, when discarded, is classified based on its characteristics [3]:
-
Characteristic of Corrosivity (D002): If the waste is aqueous and has a pH
2.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Listing: Not specifically P or U listed, but must be managed as hazardous chemical waste due to toxicity/irritation potential.
Drain Disposal: Strictly Prohibited. The compound is an organic pollutant. Discharge into sewer systems violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations [4].
References
-
PubChem. (n.d.). 2-(1-Hydroxycyclopentyl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Cyclopentylacetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[6] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2-[1-(Hydroxymethyl)cyclopentyl]acetic acid | C8H14O3 | CID 105430921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quickzyme.com [quickzyme.com]
- 6. United States Environmental Protection Agency - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Guide to Handling 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid
An In-depth Operational and Safety Directive for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid. By understanding the inherent hazards and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors. This document moves beyond a simple checklist, offering a comprehensive framework rooted in scientific principles to empower you with the knowledge for safe and effective handling.
Hazard Analysis: Understanding the Compound
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Danger): Causes serious eye damage.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.
The carboxylic acid moiety suggests corrosive properties, similar to acetic acid, which can cause severe skin burns and eye damage[2][3][4][5][6][7]. The cyclopentane derivative structure indicates potential flammability and hazards associated with organic vapors[8][9][10][11].
Table 1: Hazard Identification and Corresponding Precautions
| Hazard Classification | Potential Effects | Recommended Immediate Actions |
| Acute Toxicity, Oral | Harmful if ingested. | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician[5][7]. |
| Skin Corrosion/Irritation | Causes skin irritation and potential burns upon contact. | Take off immediately all contaminated clothing. Rinse skin with water or shower[4][5][7]. |
| Serious Eye Damage | Causes serious and potentially irreversible eye damage. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[3][4][5][7]. |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation of dust or vapors. | Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[7][12]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and aerosols. Standard safety glasses are insufficient.
-
Skin and Body Protection: A chemical-resistant lab coat or apron is required. For tasks with a higher risk of splashes, consider a chemical-resistant suit[13].
-
Hand Protection: Wear acid-resistant gloves, such as heavy nitrile or butyl rubber gloves[3][14]. Always inspect gloves for any signs of degradation or perforation before use and discard them if compromised.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[15][16].
Caption: Workflow for selecting and using Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for minimizing the risk of exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reactive metals[5][8]. The storage area should be designated for corrosive and flammable materials. Keep containers tightly closed[5][6][8][12].
Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[10][12].
-
Work Area: Always handle 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid within a certified chemical fume hood to control vapors and potential aerosols[6].
-
Dispensing: When transferring the chemical, use appropriate tools such as a spatula or a scoop for solids, and a pipette or graduated cylinder for liquids. Avoid creating dust or splashes.
-
Heating: If heating is required, be aware that hydroxycarboxylic acids can undergo dehydration[17]. Use a controlled heating source and ensure adequate ventilation.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for acidic and organic compounds. This should include a neutralizing agent (such as sodium bicarbonate), an absorbent material (like vermiculite or sand), and appropriate PPE for cleanup.
Caption: Step-by-step spill response plan for 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for 2-(1-Hydroxy-3-methylcyclopentyl)acetic acid and materials contaminated with it.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Corrosive, Flammable).
-
Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from bases and strong oxidizing agents. Halogenated and non-halogenated solvent waste should also be segregated[18].
Disposal Procedure
-
Consult Institutional Guidelines: All chemical waste must be disposed of in accordance with your institution's and local environmental regulations[8][10].
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed waste management company[8].
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of as non-hazardous waste, or as directed by your institution's policy.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- PubChem. (n.d.). 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet: Acetic acid-d4.
- Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-hydroxy Indole-3-acetic Acid.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Chevron Phillips Chemical. (n.d.). Cyclopentane.
- (n.d.). Safety Data Sheet.
- American Chemistry Council. (n.d.). Protective Equipment.
- A-Gas. (2022, June 20). Cyclopentane.
- Fisher Scientific. (2009, January 16). Safety Data Sheet: Cyclopentane.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid 80 %.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetic acid 99%.
- Astech Ireland. (n.d.). Safety Data Sheet: Acetic acid.
- Merck Millipore. (2024, October 9). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane.
- Britannica. (2026, January 22). Carboxylic acid - Hydroxy, Keto, Acids.
- (n.d.). Laboratory Waste Disposal.
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- 2. quickzyme.com [quickzyme.com]
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- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. astechireland.ie [astechireland.ie]
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- 9. agas.com [agas.com]
- 10. fishersci.com [fishersci.com]
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- 12. uwm.edu [uwm.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quicktest.co.uk [quicktest.co.uk]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 17. Carboxylic acid - Hydroxy, Keto, Acids | Britannica [britannica.com]
- 18. sweet.ua.pt [sweet.ua.pt]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
